Butyl 6-(2,2,2-trifluoroacetamido)hexanoate
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Overview
Description
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate is an ester compound characterized by the presence of a butyl group, a hexanoate chain, and a trifluoroacetamido group. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors and are used in various applications, including perfumes and flavorings .
Preparation Methods
The synthesis of Butyl 6-(2,2,2-trifluoroacetamido)hexanoate typically involves the esterification of 6-(2,2,2-trifluoroacetamido)hexanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Chemical Reactions Analysis
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoroacetamido group into target molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The ester is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 6-(2,2,2-trifluoroacetamido)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate can be compared to other esters with similar structures, such as:
Butyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl hexanoate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl butanoate: Another ester with a pineapple-like odor, used in perfumes and flavorings
The uniqueness of this compound lies in the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties compared to other esters.
Properties
CAS No. |
62938-88-9 |
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Molecular Formula |
C12H20F3NO3 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
butyl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-2-3-9-19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h2-9H2,1H3,(H,16,18) |
InChI Key |
AROJEBKPICQYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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